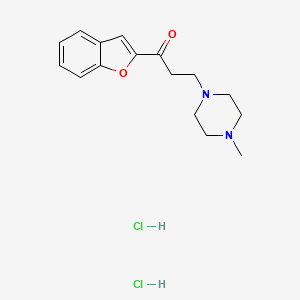

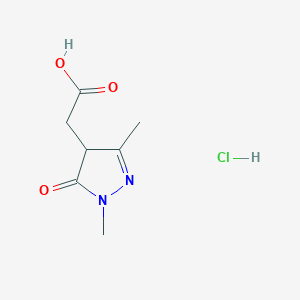

1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . The compound you mentioned seems to be a complex amine, likely having biological or chemical significance.

Synthesis Analysis

The synthesis of amines and similar compounds often involves reactions known as condensations . For instance, maleimide-modified hyaluronic acid (HA) and gelatin can be synthesized under aqueous conditions using water-soluble reagents . The carboxylic acid groups on HA and gelatin are activated for 30 minutes prior to adding the 1-(2-Aminoethyl) maleimide molecule that forms the amide linkage .Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Chemical Reactions Analysis

Amines undergo the reactions associated with typical amines, e.g., condensations with aldehydes . They also complex with metal ions in solution .Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. For instance, Tris or tris(hydroxymethyl)aminomethane, an organic compound with a formula similar to the compound you mentioned, is a white crystalline powder with a density of 1.328g/cm3. It has a melting point of >175-176 °C and is soluble in water .Scientific Research Applications

Nootropic Agents and Synthesis of Pyrrolidine Derivatives

The compound 1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride shows potential in the synthesis of nootropic agents. Research on similar pyrrolidine derivatives has demonstrated their application in creating compounds with nootropic activity. For instance, 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine was transformed to form carboxamides tested for nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).

Solution-Phase Combinatorial Synthesis

Solution-phase combinatorial synthesis of carboxamides, including (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, has been explored. This involves preparing key intermediates from related pyrrolidine acids and coupling them with amines, revealing a method for creating a library of pyrrolidine derivatives (Malavašič et al., 2007).

Antioxidant Activity

Research on 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, closely related to this compound, has highlighted their significant antioxidant activity. Some of these derivatives demonstrated higher antioxidant activity than well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Synthesis of Antimicrobial and Anticancer Compounds

Synthesizing derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, a related compound, has led to the discovery of substances with promising anticancer and antimicrobial activities. These derivatives exhibit potent activity against specific cancer cell lines and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Biological Activity of Polysubstituted Pyrrolidinones

The synthesis of polysubstituted pyrrolidinones, including trans-5-oxopyrrolidine-3-carboxylic acid and its derivatives, has been explored for potential biological activity. These compounds include nitrogen-containing heterocyclic fragments of pharmacological interest, which could be relevant for the scientific research applications of this compound (Burdzhiev & Stanoeva, 2008).

Mechanism of Action

Target of Action

It is known that similar compounds interact with various receptors and enzymes in the body .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism .

Pharmacokinetics

Similar compounds are generally well-absorbed, widely distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Similar compounds have been known to modulate cellular signaling, alter gene expression, and influence cellular metabolism .

Safety and Hazards

Future Directions

Amines and similar compounds have a wide range of applications in fields like medicine and bioengineering. For instance, maleimide-modified hyaluronic acid (HA) and gelatin hydrogels have been used for cell encapsulation, drug delivery, and biofabrication . These hydrogels benefit from being comprised of natural extracellular matrix-based materials, but with defined, controllable, and modular properties .

properties

IUPAC Name |

1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c8-1-2-9-4-5(7(11)12)3-6(9)10;/h5H,1-4,8H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKPVWQCVCYTKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1427379-83-6 |

Source

|

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(2-aminoethyl)-5-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1377115.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1377117.png)

![2-[(Piperidin-4-yl)amino]ethan-1-ol dihydrochloride](/img/structure/B1377125.png)

amino}propanoic acid hydrochloride](/img/structure/B1377129.png)